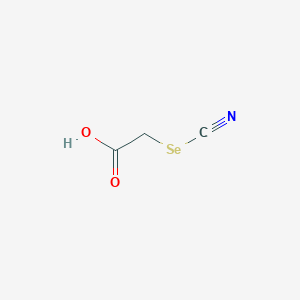

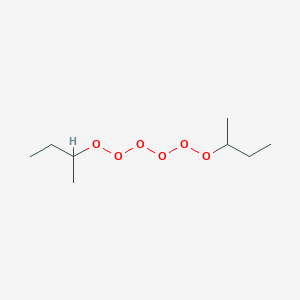

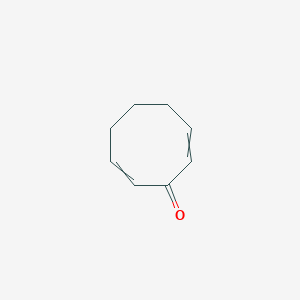

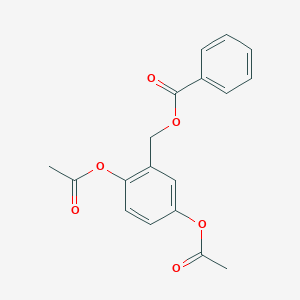

![molecular formula C8H13NO4 B094868 1,3-二甲基 2-[(二甲氨基)亚甲基]丙二酸酯 CAS No. 18856-69-4](/img/structure/B94868.png)

1,3-二甲基 2-[(二甲氨基)亚甲基]丙二酸酯

描述

Synthesis Analysis

The synthesis of various derivatives of 1,3-propanediol has been explored in several studies. For instance, donor and acceptor polymers were synthesized from 2-(p-dimethylaminobenzyl)-1,3-propanediol and 2-(3,5-dinitrobenzyl)-1,3-propanediol, respectively, to study the effects of electron-donor-acceptor (EDA) complexes on their physical properties . Another study described an efficient preparation of 2-dimethylaminomethylene-1,3-bis(dimethylimonio)propane diperchlorate from malonic acid, which was then applied to synthesize various phenols and amino pyridines . Additionally, (1R,2R)-(-)-2-Dimethylamino-1-(4-nitrophenyl)-1,3-propanediol was prepared from chloramphenicol and used as a cocatalyst in the Morita–Baylis–Hillman reaction to achieve good enantioselectivities .

Molecular Structure Analysis

The molecular structures of 2-(Dimethylamino)-1,3-dithiocyanatopropane and its isomer were determined using X-ray single-crystal diffraction. The bond lengths in both compounds were found to be within normal ranges, and the presence of weak C-H...N hydrogen bonds and van der Waals forces were noted to contribute to the stability of the crystal structures . In another study, the synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol were achieved, and the absolute configuration of the (-)-enantiomer was established by X-ray crystallography .

Chemical Reactions Analysis

The reactivity of dimethyl (2'-oxopropylidene)propanedioate and its bromo derivative was investigated, revealing that these highly electrophilic trisubstituted alkenes can undergo various reactions such as conjugate addition, Diels-Alder reaction, and ene reaction. The regiochemistry of these reactions was influenced by the withdrawing effect of the geminal ester groups. Additionally, the amine addition products of the bromo keto diester underwent a novel secondary dehydrobromination reaction under alkaline conditions .

Physical and Chemical Properties Analysis

The physical properties of donor and acceptor polymers synthesized from derivatives of 1,3-propanediol were measured, including spectral, thermal, mechanical, and optical properties. The study found that the tensile modulus of the polymer blends was larger than that of each component polymer, which was attributed to the EDA interaction at the boundaries between globules and surroundings . The thermal and mechanical properties of these polymers and their blends were clarified through various analytical techniques, providing insight into the effects of molecular interactions on material properties.

科学研究应用

合成与化学反应

研究探索了通过涉及具有与“1,3-二甲基 2-[(二甲氨基)亚甲基]丙二酸酯”类似官能团的化合物的反应来合成复杂的硼氮杂环。例如,Schulz 等人(1994 年)描述了双(三甲基锡基)甲基丙烯和双(二氯硼基)丙烷的反应,生成具有二甲氨基取代基的衍生物,这是形成含硼氮环的关键,表明合成硼氮掺杂材料或药物中间体的潜在途径 (Schulz、Seyffer、Deobald、Pritzkow 和 Siebert,1994)。

催化

在催化中,Zheng 等人(2017 年)使用 Cu/SiO2 催化剂研究了丙二酸二甲酯氢化为 1,3-丙二醇。这项工作提供了对与“1,3-二甲基 2-[(二甲氨基)亚甲基]丙二酸酯”类似的化合物的催化应用的见解,尤其是在涉及加氢和生产聚合物合成中宝贵单体的工艺中 (Zheng、Zhu、Li 和 Ji,2017)。

材料科学与聚合物

在材料科学和聚合物领域,Tasaki、Toshima 和 Matsumura(2003 年)报道了环状三亚甲基碳酸单体的酶促合成和聚合,展示了使用碳酸二甲酯和二醇生产可生物降解塑料。这项研究突出了在开发环保材料中使用具有与“1,3-二甲基 2-[(二甲氨基)亚甲基]丙二酸酯”相关的官能团的化合物的潜力 (Tasaki、Toshima 和 Matsumura,2003)。

属性

IUPAC Name |

dimethyl 2-(dimethylaminomethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-9(2)5-6(7(10)12-3)8(11)13-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBHOLSNBZBTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343974 | |

| Record name | Dimethyl [(dimethylamino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate | |

CAS RN |

18856-69-4 | |

| Record name | Dimethyl [(dimethylamino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

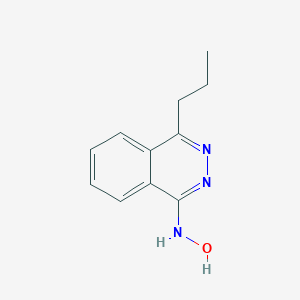

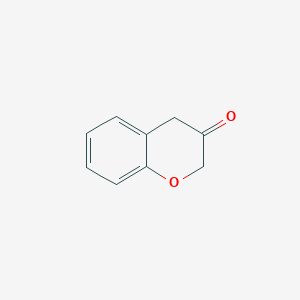

![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)